2-Thiocytosine

Übersicht

Beschreibung

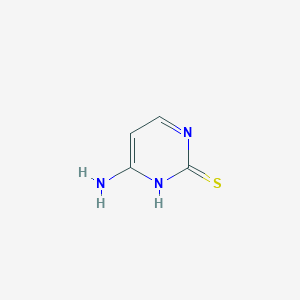

2-Thiocytosine (CAS RN: 333-49-3) is a sulfur-modified analog of cytosine, where the oxygen atom at the 2-position is replaced by sulfur. Its molecular formula is C₄H₅N₃S, with a molecular weight of 127.17 g/mol and a melting point of 260–262°C . The compound exhibits tautomerism, existing predominantly in the amino-thione form in aqueous solutions and crystalline states . Key identifiers include:

- SMILES:

S=C1N=CC=C(N)N1 - InChIKey:

DCPSTSVLRXOYGS-UHFFFAOYSA-N - logP (octanol/water): 3.65 (indicating moderate lipophilicity) .

This compound is notable for its antileukemic activity, particularly in myeloid leukemia, and its role in modifying DNA base-pairing dynamics due to altered hydrogen-bonding patterns .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Amiprilose hydrochloride is synthesized through a multi-step process involving the protection of hydroxyl groups, glycosylation, and subsequent deprotection. The key steps include:

- Protection of the hydroxyl groups of glucose to form a protected intermediate.

- Glycosylation with a dimethylamino propyl group.

- Deprotection to yield the final product, amiprilose hydrochloride .

Industrial Production Methods: Industrial production of amiprilose hydrochloride involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced purification techniques such as chromatography and crystallization .

Analyse Chemischer Reaktionen

Reaktionstypen: Amiprilose Hydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können durchgeführt werden, um verschiedene Substituenten in das Molekül einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Nucleophile wie Alkylhalogenide oder Amine unter basischen Bedingungen.

Hauptsächlich gebildete Produkte: Die Hauptsächlich gebildeten Produkte aus diesen Reaktionen hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann die Oxidation beispielsweise zu Carbonsäuren oder Aldehyden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können .

Wissenschaftliche Forschungsanwendungen

Nucleobase Analogue

2-Thiocytosine is structurally similar to canonical nucleobases, differing primarily by the substitution of oxygen with sulfur. This similarity allows it to function as a nucleobase analogue in various biochemical studies. It is naturally found in bacterial tRNA, indicating its biological relevance .

Genetic Code Investigation

As a thiobase, this compound plays a significant role in studying the genetic code and its mechanisms. It is utilized to probe interactions within nucleic acids, aiding in understanding DNA/RNA-protein interactions and the dynamics of genetic expression .

Antiviral and Chemo-therapeutic Uses

Thiobases, including this compound, have been investigated for their potential in antiviral therapies. Their ability to mimic natural nucleobases allows them to interfere with viral replication processes . Additionally, these compounds are being explored for their efficacy in chemotherapy due to their ability to disrupt cancer cell proliferation .

Photolabeling and Photoaffinity Probing

The photochemical behavior of this compound is exploited for applications such as photolabeling and photoaffinity probing of nucleic acid structures. These techniques are crucial for mapping interactions within complex biological systems and understanding molecular dynamics .

Solvatochromic Effects

Recent studies have shown that this compound exhibits solvatochromic effects, where its absorption spectrum shifts significantly depending on the solvent's polarity. This property can be utilized to study solvent interactions with biomolecules, providing insights into molecular behavior in different environments .

Adsorption Studies

Research has indicated that this compound can influence the adsorption characteristics of surfactants at interfaces. For instance, studies on mixed adsorption layers involving this compound and sodium dodecyl sulfate (SDS) have demonstrated its role in forming stable adsorption equilibria, which is critical for applications in electrochemistry and nanotechnology .

Nanostructured Electrodes

The interaction of this compound with ionic surfactants has been studied using nanostructured electrodes, revealing its potential in enhancing electrochemical reactions such as the reduction of Bi(III) ions. This application highlights its significance in developing advanced materials for sensors and catalysts .

Case Studies and Experimental Findings

Wirkmechanismus

The mechanism of action of amiprilose hydrochloride involves its interaction with cellular pathways that regulate inflammation and cell proliferation. The compound modulates the activity of cytokines and eicosanoids, which are key mediators of inflammation. It also affects the differentiation and morphology of keratinocytes and fibroblasts, suggesting an extracellular mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural and Tautomeric Comparisons

- Key Insight : Sulfur substitution in this compound reduces hydrogen-bond strength compared to cytosine, increasing conformational flexibility but destabilizing DNA duplexes .

Catalytic and Electrochemical Properties

This compound exhibits catalytic activity in Bi(III) electro-reduction, modulated by surfactants:

- CTAB (cationic surfactant) : Increases reversibility (α from 0.23 to 0.39) and rate constants (kₛ from 0.78 to 1.45 × 10⁻³ cm/s) by stabilizing Bi–(RS–Hg) complexes .

- SDS (anionic surfactant) : Reduces reversibility (α from 0.23 to 0.15) and rate constants (kₛ from 0.78 to 0.32 × 10⁻³ cm/s) due to electrode surface blocking .

In contrast, cytosine lacks significant catalytic effects in similar electrochemical systems, highlighting the unique role of sulfur in this compound’s redox activity .

Photophysical Properties

| Property | This compound | Cytosine |

|---|---|---|

| Triplet Yield (ΦT) | ~1.0 (near-unity) | ~0 (negligible) |

| ISC Lifetime | <1 ps (ultrafast) | >1 ns |

- Mechanism : Sulfur substitution lowers energy barriers between singlet and triplet states, enabling rapid intersystem crossing (ISC). This property is exploitable in photodynamic therapy .

Stability and Solvent Interactions

- Solvatochromism: this compound exhibits solvent-dependent UV shifts: Polar solvents (e.g., water): First absorption band blue-shifts (higher energy), while the second band red-shifts . Nonpolar solvents: Reverse trend observed, attributed to dipole-dipole interactions .

- Cytosine : Minimal solvatochromism due to weaker sulfur-free dipole interactions .

Data Tables

Table 1. Kinetic Parameters of Bi(III) Electro-Reduction with this compound

| Surfactant | α (Transition Coefficient) | kₛ (10⁻³ cm/s) |

|---|---|---|

| None | 0.23 | 0.78 |

| CTAB | 0.39 | 1.45 |

| SDS | 0.15 | 0.32 |

Table 2. Photophysical Comparison

| Compound | Triplet Yield (ΦT) | ISC Lifetime |

|---|---|---|

| This compound | ~1.0 | <1 ps |

| Cytosine | ~0 | >1 ns |

Source:

Biologische Aktivität

2-Thiocytosine (2-TC) is a sulfur-substituted derivative of cytosine that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article explores the biological activity of 2-TC, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of a sulfur atom for the oxygen atom in the carbonyl group of cytosine. This modification alters its tautomeric forms and hydrogen bonding properties, which can significantly impact its biological interactions.

Tautomeric Forms

2-TC exists in several tautomeric forms, with the amino-thiol form being predominant in various environments. The stability of these tautomers influences its biochemical behavior and interactions with nucleic acids .

Cytotoxicity and Anticancer Activity

Numerous studies have demonstrated the potential of 2-TC as an anticancer agent . It exhibits significant cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

Case Studies

- Mitosis Inhibition : Research indicates that 2-TC can inhibit mitosis in human lymphocytes, suggesting its potential as an antileukemic agent .

- Comparison with Cisplatin : Some derivatives of 2-TC have shown cytotoxic activities that surpass those of cisplatin, a commonly used chemotherapeutic drug. This includes efficacy against cisplatin-resistant cell lines .

- Trimethylplatinum Complexes : The synthesis and evaluation of trimethylplatinum(IV) complexes with 2-TC have shown promising cytotoxic properties, enhancing its profile as a potential chemotherapeutic agent .

Antiviral and Antimicrobial Properties

In addition to its anticancer activity, 2-TC has demonstrated antiviral and antimicrobial properties:

- Antiviral Activity : 2-TC exhibits moderate inhibitory effects against Epstein-Barr virus (EBV) and substantial inhibitory activity against herpes simplex virus (HSV) and varicella zoster virus (VZV) . This suggests potential applications in antiviral therapies.

- Antimicrobial Effects : The compound has been investigated for its antibacterial properties, particularly against pathogens such as Mycobacterium tuberculosis. Its sulfur content may play a crucial role in targeting sulfur metabolic pathways essential for bacterial virulence .

The biological activity of 2-TC is attributed to several mechanisms:

- DNA Interaction : The incorporation of 2-TC into DNA can lead to structural changes and mutations due to altered base pairing. This property is particularly relevant for designing DNA-binding drugs with high antitumor efficacy .

- Photophysical Properties : The unique photophysical properties of 2-TC allow for efficient intersystem crossing into reactive triplet states, enhancing its potential as a phototherapeutic agent. This mechanism underlies its application in photo-chemotherapy for skin cancer .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | 15 | |

| Fluorinated this compound | A549 (Lung) | 10 | |

| Trimethylplatinum(IV)-2-TC | HeLa (Cervical) | 5 |

Table 2: Antiviral Activity of this compound

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing 2-Thiocytosine, and how can researchers validate its purity and structural integrity?

- Methodological Answer : Synthesis typically involves thiolation of cytosine derivatives using reagents like phosphorus pentasulfide. Characterization requires IR spectroscopy (to confirm the C=S bond at ~1200 cm⁻¹) and matrix-isolation techniques to study tautomeric forms . Purity validation involves HPLC coupled with mass spectrometry, while structural integrity is confirmed via X-ray crystallography or nuclear quadrupole double resonance (NQDR) to analyze hydrogen-bonding patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Refer to GHS guidelines for hazard identification (e.g., skin/eye irritation risks). Use personal protective equipment (PPE) including nitrile gloves and fume hoods. Storage requires inert atmospheres (argon or nitrogen) to prevent oxidation, and disposal must follow protocols for sulfur-containing organic waste to avoid environmental toxicity .

Q. How can researchers design experiments to study the tautomerism of this compound under varying conditions?

- Methodological Answer : Employ matrix-isolation IR spectroscopy at low temperatures (e.g., 10 K in argon matrices) to stabilize tautomers. Compare results with computational methods like DFT to predict energy differences between enol and thione forms. Variable-temperature NMR in DMSO-d6 can further probe tautomeric equilibria .

Advanced Research Questions

Q. How do contradictions arise between hydrogen-bonding studies (e.g., NQDR) and electrochemical adsorption data for this compound, and how can they be resolved?

- Methodological Answer : NQDR data (Table 1, ) show strong N–H∙∙∙S hydrogen bonds in solid states, whereas electrochemical adsorption studies on Bi(III) ions suggest thiocarbonyl groups bind preferentially to metal surfaces over amino groups . To resolve this, use in-situ Raman spectroscopy during electrochemical experiments to monitor adsorption configurations, complemented by MD simulations of interfacial interactions .

Q. What advanced computational approaches are suitable for modeling radiation-induced transformations in this compound?

- Methodological Answer : Use ab initio quantum chemistry methods (e.g., multireference coupled-cluster theory) to simulate radiation interactions. Compare predicted radical formation pathways with experimental ESR data. Validate using matrix-isolation techniques to trap transient species .

Q. How does the presence of ionic surfactants (e.g., CTAB/SDS) influence the electrochemical behavior of this compound, and what mechanistic insights can be derived?

- Methodological Answer : Surfactants alter adsorption kinetics by forming hemimicelles on electrodes, as shown in DC polarography (Fig. 1a-b, ). Use cyclic voltammetry with varying surfactant concentrations to determine critical micelle concentrations (CMCs). Pair with AFM imaging to visualize surface morphology changes .

Q. What strategies address discrepancies in bioactivity data for this compound derivatives across different in vitro models?

- Methodological Answer : Cross-validate using orthogonal assays (e.g., fluorescence-based cytotoxicity vs. colony formation assays). Control for variables like cellular uptake efficiency (via LC-MS quantification) and thioredoxin reductase activity, which modulates thiol-disulfide equilibria .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound that bridges experimental and theoretical gaps?

- Methodological Answer : Apply the PICOT framework:

- P opulation: Nucleic acid analogs

- I ntervention: this compound’s radical scavenging properties

- C omparison: Native cytosine

- O utcome: Radiolytic stability

- T imeframe: Post-irradiation degradation kinetics

Refine using Boolean searches (e.g., "this compound AND (radiolysis OR DFT)") in databases like PubMed/Web of Science .

Q. What statistical methods are appropriate for analyzing contradictory data in this compound studies?

- Methodological Answer : Use multivariate regression to isolate confounding variables (e.g., pH, solvent polarity). For small datasets, apply non-parametric tests (Mann-Whitney U) and report effect sizes with 95% confidence intervals. Meta-analyses of published IR/NMR data can identify systematic biases .

Q. Data Synthesis & Validation

Q. How to reconcile computational predictions of this compound’s electronic properties with experimental spectroscopic results?

- Methodological Answer : Perform TD-DFT calculations to simulate UV-Vis spectra and compare with experimental λmax values. Use Natural Bond Orbital (NBO) analysis to quantify charge transfer interactions, validated by XPS or EPR for radical species .

Q. What interdisciplinary approaches enhance the reliability of this compound research?

Eigenschaften

IUPAC Name |

6-amino-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3S/c5-3-1-2-6-4(8)7-3/h1-2H,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCPSTSVLRXOYGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=S)N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059823 | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333-49-3 | |

| Record name | 2-Thiocytosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=333-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiocytosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000333493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiocytosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyrimidinethione, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Amino-2(1H)-pyrimidinethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminopyrimidine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.796 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.